![molecular formula C19H25N3O6 B14588644 N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline CAS No. 61430-05-5](/img/structure/B14588644.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline is a tripeptide compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. The presence of the benzyloxycarbonyl group helps protect the amino group during chemical reactions, making it a valuable tool in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide.
Coupling Reactions: The protected L-proline is then coupled with L-alanine using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Free amine and benzyloxycarbonyl by-products.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of synthetic peptides and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. This protection is crucial for the stepwise synthesis of peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: Another tripeptide with a benzyloxycarbonyl protecting group, used in similar applications.
N-benzyloxycarbonyl-L-proline: A simpler compound with a single amino acid, used as a building block in peptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl group. This combination allows for selective protection and reactivity, making it a valuable tool in synthetic chemistry and peptide research.
Propriétés
Numéro CAS |
61430-05-5 |
|---|---|
Formule moléculaire |
C19H25N3O6 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25N3O6/c1-12(21-19(27)28-11-14-7-4-3-5-8-14)16(23)20-13(2)17(24)22-10-6-9-15(22)18(25)26/h3-5,7-8,12-13,15H,6,9-11H2,1-2H3,(H,20,23)(H,21,27)(H,25,26)/t12-,13-,15-/m0/s1 |
Clé InChI |
HALAGYGBGLTYGP-YDHLFZDLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


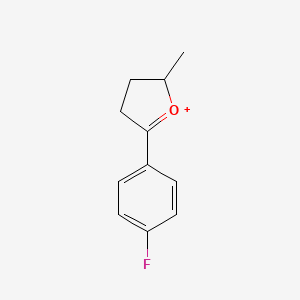
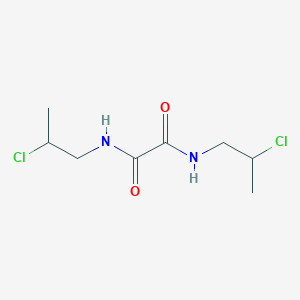
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)

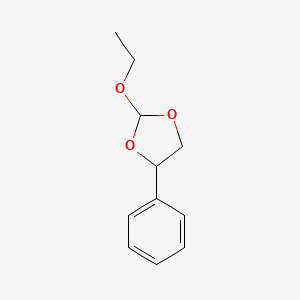
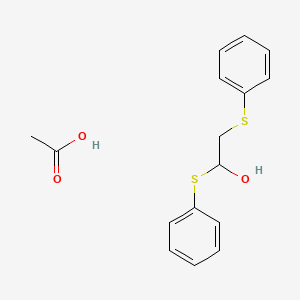

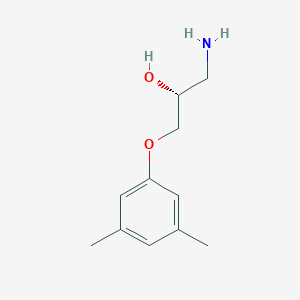
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
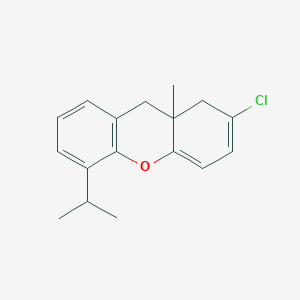

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

